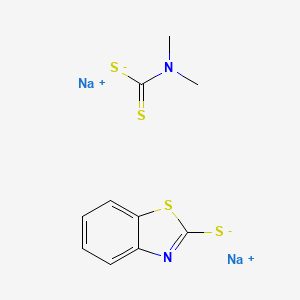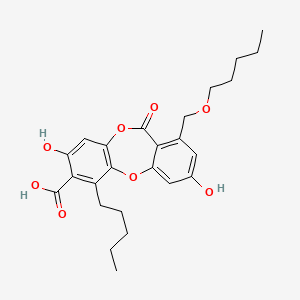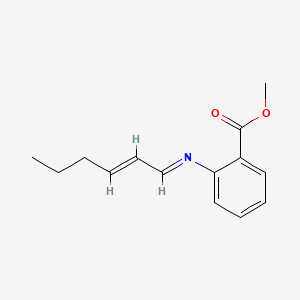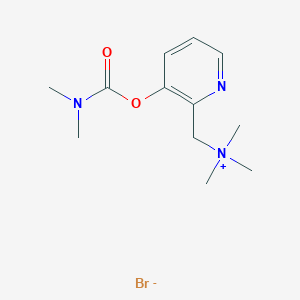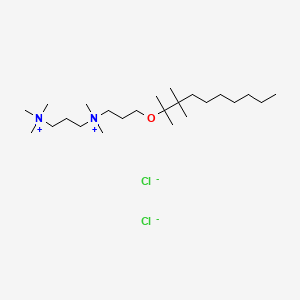![molecular formula C33H36O B13772218 2,4,6-Tris[1-(methylphenyl)ethyl]phenol CAS No. 85305-20-0](/img/structure/B13772218.png)
2,4,6-Tris[1-(methylphenyl)ethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[1-(methylphenyl)ethyl]phenol is an organic compound with the molecular formula C33H36O It is a phenolic compound characterized by three 1-(methylphenyl)ethyl groups attached to the 2, 4, and 6 positions of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol typically involves the alkylation of phenol with 1-(methylphenyl)ethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halide to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the reaction temperature is maintained at around 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications .
化学反应分析
Types of Reactions
2,4,6-Tris[1-(methylphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
2,4,6-Tris[1-(methylphenyl)ethyl]phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
相似化合物的比较
Similar Compounds
2,4,6-Tris(1-methylethyl)phenol: Similar in structure but with isopropyl groups instead of 1-(methylphenyl)ethyl groups.
2,4,6-Tris(tert-butyl)phenol: Contains tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
2,4,6-Tris[1-(methylphenyl)ethyl]phenol is unique due to the presence of 1-(methylphenyl)ethyl groups, which impart distinct steric and electronic characteristics.
属性
CAS 编号 |
85305-20-0 |
|---|---|
分子式 |
C33H36O |
分子量 |
448.6 g/mol |
IUPAC 名称 |
2,4,6-tris[1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C33H36O/c1-21-13-7-10-16-28(21)24(4)27-19-31(25(5)29-17-11-8-14-22(29)2)33(34)32(20-27)26(6)30-18-12-9-15-23(30)3/h7-20,24-26,34H,1-6H3 |
InChI 键 |
ZTULFNZHLNQJQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3C)O)C(C)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


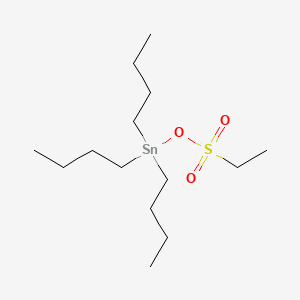
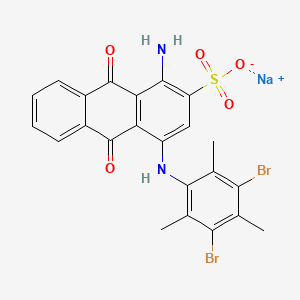
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
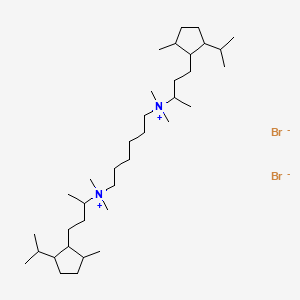
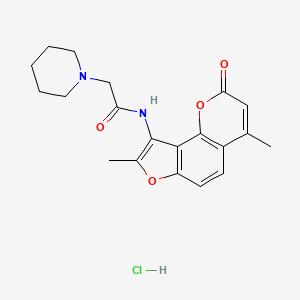
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
